![molecular formula C21H20ClN3O3S B4232810 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4232810.png)
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide
説明
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important energy sensor in cells that regulates cellular metabolism and energy homeostasis. A-769662 has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.
作用機序
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation. This results in the phosphorylation of downstream targets involved in energy metabolism and glucose uptake, such as acetyl-CoA carboxylase and glucose transporter 4 (GLUT4). 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide also activates the upstream kinase LKB1, which is involved in the regulation of AMPK activity.
Biochemical and Physiological Effects
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects in cells and animal models. It improves glucose uptake and insulin sensitivity in skeletal muscle cells, reduces hepatic glucose production in liver cells, and improves lipid metabolism in adipose tissue. 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide also has anti-inflammatory properties and reduces inflammation in adipose tissue. In addition, it has been shown to improve mitochondrial function and reduce oxidative stress in cells.
実験室実験の利点と制限
One advantage of using 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide in lab experiments is its specificity for AMPK activation, which allows for the study of the downstream effects of AMPK activation without interference from other signaling pathways. 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is also relatively stable and has a long half-life, which allows for prolonged activation of AMPK. However, one limitation of using 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide. One area of interest is its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use in cancer therapy, as AMPK activation has been shown to have anti-tumor effects. Additionally, further studies are needed to elucidate the downstream targets of AMPK activation by 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide and its effects on cellular metabolism and energy homeostasis.
科学的研究の応用
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in liver cells. 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide also has anti-inflammatory properties and has been shown to reduce inflammation in adipose tissue and improve lipid metabolism.
特性
IUPAC Name |
4-chloro-3-[(3,5-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-14-8-15(2)10-18(9-14)25-29(27,28)20-11-17(5-6-19(20)22)21(26)24-13-16-4-3-7-23-12-16/h3-12,25H,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHPDUJMVQFUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4232738.png)
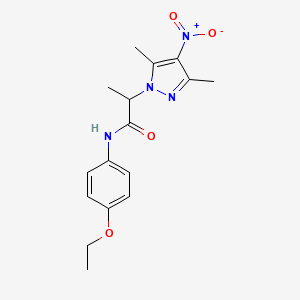
![1-adamantyl[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4232750.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4232758.png)
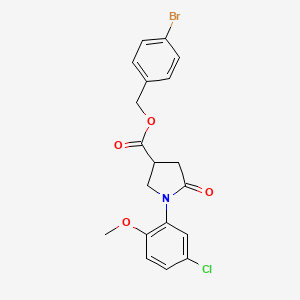
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B4232765.png)

![1-(4-ethoxyphenyl)-3-[4-(4-isonicotinoylphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4232779.png)
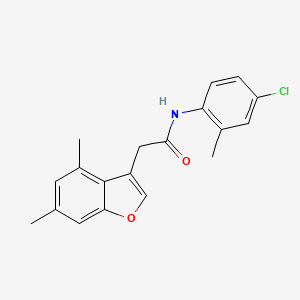
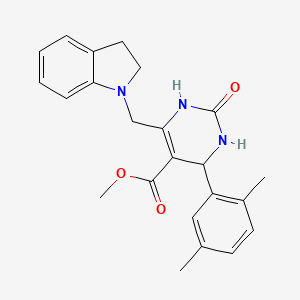
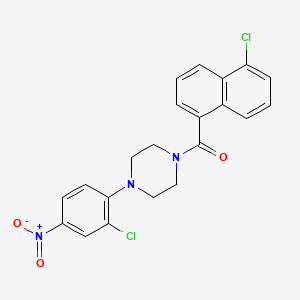
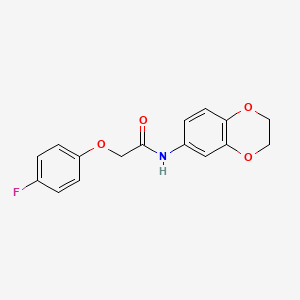
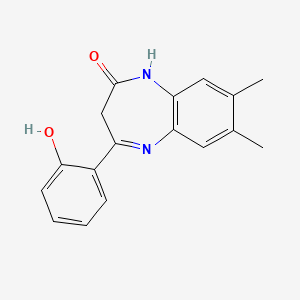
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232839.png)